molecular formula C16H18N2O3 B2744018 1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone CAS No. 952975-32-5

1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

Cat. No.: B2744018
CAS No.: 952975-32-5
M. Wt: 286.331
InChI Key: AOVQFHCNGJJAJD-UHFFFAOYSA-N
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Description

1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone is a heterocyclic organic compound featuring a morpholine ring conjugated to an ethanone moiety, which is further linked to a 5-(p-tolyl)isoxazole scaffold. This compound belongs to a class of isoxazole derivatives, which are widely studied for their pharmacological and synthetic utility due to their stability and bioactivity .

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12-2-4-13(5-3-12)15-10-14(17-21-15)11-16(19)18-6-8-20-9-7-18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVQFHCNGJJAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring, followed by the addition of morpholine and p-tolyl groups through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or other parts of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the isoxazole ring or the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Heterocycle Substituent(s) Key Functional Groups Molecular Formula (Example) Reference
1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone Isoxazole 5-(p-tolyl) Morpholino, Ethanone Not explicitly provided Target
1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanone Isoxazole 5-(3-chlorophenyl) Ethanone C₁₁H₈ClNO₂
1-Morpholino-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone Triazole 4-phenyl Morpholino, Ethanone C₁₄H₁₆N₄O₂
1-(4-Morpholinyl)-2-[(5-phenylthiazolo-triazol-3-yl)sulfanyl]ethanone Thiazolo-triazole 5-phenyl, sulfanyl Morpholino, Sulfur, Ethanone C₁₆H₁₆N₄O₂S₂
1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde Indole 2-oxoethyl, morpholino Morpholino, Aldehyde C₁₆H₁₆N₂O₃

Key Observations :

  • Isoxazole vs. Triazole/Thiazole : The target compound’s isoxazole ring offers greater metabolic stability compared to triazole or thiazole derivatives, which may undergo faster enzymatic degradation .
  • Functional Groups: The morpholino-ethanone motif is conserved across analogues, but the addition of sulfanyl (in ) or aldehyde (in ) groups alters reactivity and target selectivity.

Key Observations :

  • The target compound is hypothesized to follow a Grignard-based route similar to , substituting p-tolyl for chlorophenyl.
  • Yields for morpholino-containing compounds vary widely; cyclopropane derivatives (e.g., ) achieve 53% yields, while triazole derivatives (e.g., ) require multi-step protocols with moderate efficiency.

Physicochemical Properties

  • Solubility: The morpholino group enhances aqueous solubility compared to non-polar analogues (e.g., p-tolyl vs. phenyl in ).
  • Lipophilicity : The p-tolyl group increases logP relative to chlorophenyl derivatives (e.g., ), favoring passive diffusion across biological membranes.
  • Stability : Isoxazole rings (target compound) are more resistant to hydrolysis than oxadiazoles (e.g., ) under physiological conditions.

Biological Activity

1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and drug discovery. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2C_{14}H_{16}N_{2}O_{2}. The compound features a morpholine ring, an isoxazole moiety, and a p-tolyl group. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Acetylcholinesterase Inhibition

One of the most notable biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . AChE inhibition is significant in the treatment of Alzheimer's disease, as it increases acetylcholine levels in the brain. In vitro studies have demonstrated that this compound exhibits moderate inhibitory activity with a 50% inhibitory concentration (IC50) of 134.87 μM . Molecular docking studies further confirmed its binding to the AChE active site, suggesting a mechanism of action that could be leveraged for therapeutic purposes.

Heat Shock Protein Inhibition

The compound also shows promise as an inhibitor of heat shock proteins (HSPs) , which play critical roles in cellular stress responses and are implicated in cancer progression. By inhibiting HSPs, this compound may enhance the efficacy of existing cancer therapies by promoting apoptosis in tumor cells.

Synthesis and Characterization

The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction , often using sodium hypochlorite as an oxidizing agent. Characterization techniques include spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Systematic modifications to the morpholine and p-tolyl substituents can lead to enhanced biological activity. For example, derivatives have been explored as potential antagonists for EPAC1 and EPAC2 receptors, indicating that further structural modifications may yield compounds with specific biological effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights similar compounds that share structural characteristics with this compound:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
5-(4-methylphenyl)isoxazoleIsoxazole ring with methyl-substituted phenyl groupPotential anti-inflammatory effectsSimpler structure; lacks morpholine
4-(morpholinomethyl)-1,2-isoxazoleMorpholine linked to an isoxazoleInhibitor of heat shock proteinsDirectly related to HSP inhibition
3-(4-chlorophenyl)isoxazoleIsoxazole with chlorinated phenyl groupAntimicrobial propertiesHalogen substitution alters activity

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of further research into derivative compounds.

Q & A

Q. Optimization strategies :

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) under varying temperatures (25–80°C) to improve yield.
  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) for better solubility of intermediates .
  • Real-time monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates .

Basic: What analytical techniques are critical for characterizing the molecular structure of this compound?

Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. This software is widely validated for small-molecule crystallography, providing bond lengths, angles, and torsional parameters with high precision .
  • Spectroscopic methods :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., p-tolyl group at C5 of isoxazole) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~316.37 g/mol) and fragmentation patterns .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ethanone moiety) .

Advanced: How can computational modeling elucidate the compound’s interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, excitation energies) to predict reactivity and binding affinity. For example, DFT studies on similar isoxazole derivatives reveal charge distribution at the morpholino group, influencing hydrogen bonding with enzymes .
  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase or HIV-1 protease). Focus on the isoxazole and morpholino moieties as key interaction sites .
  • MD simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns simulations in GROMACS) to validate docking results .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Reproducibility assays : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent dosing). For example, discrepancies in cytotoxicity (IC₅₀) may arise from variations in cell culture media or assay protocols .
  • Structure-activity relationship (SAR) analysis : Compare analogues (e.g., 5-(4-chlorophenyl)isoxazole derivatives) to isolate the impact of the p-tolyl and morpholino groups .
  • Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, patents) to identify trends. Note that substituent positioning (e.g., para vs. meta on the aryl group) significantly alters bioactivity .

Advanced: What strategies improve yield and purity in multi-step syntheses of this compound?

Answer:

  • Stepwise purification : Use column chromatography after each synthetic step (e.g., silica gel with ethyl acetate/hexane gradients) to remove byproducts .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve selectivity for the isoxazole ring formation .
  • Catalyst recycling : Implement flow chemistry systems to reuse expensive catalysts (e.g., Pd/C) and reduce costs .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal quality for X-ray analysis .

Basic: What are the key functional groups influencing the compound’s reactivity?

Answer:

  • Isoxazole ring : Participates in electrophilic substitution at C5 due to electron-withdrawing effects of the N-O group .
  • Morpholino group : Acts as a weak base (pKa ~7.4), enabling pH-dependent solubility and hydrogen bonding with biological targets .
  • Ethanone moiety : Undergoes nucleophilic addition (e.g., with hydrazines to form hydrazones) or reduction (e.g., NaBH₄ to yield secondary alcohol) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24 hours) to identify labile sites. The morpholino group may hydrolyze under strongly acidic conditions .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Store samples at -20°C in inert atmospheres to prevent oxidation .
  • Light sensitivity : Shield solutions from UV light if the isoxazole ring shows photodegradation (monitor via UV-Vis spectroscopy) .

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